2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Antimalarial PfATP4 Phenotypic Screening

2,3-Dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a synthetic, heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. Its structure features a 2,3-dichlorophenylbenzamide moiety linked via a methylene bridge to an 8-hydroxy-triazolopyrazine core.

Molecular Formula C13H9Cl2N5O2
Molecular Weight 338.15
CAS No. 2034597-32-3
Cat. No. B2551979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
CAS2034597-32-3
Molecular FormulaC13H9Cl2N5O2
Molecular Weight338.15
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC2=NN=C3N2C=CNC3=O
InChIInChI=1S/C13H9Cl2N5O2/c14-8-3-1-2-7(10(8)15)12(21)17-6-9-18-19-11-13(22)16-4-5-20(9)11/h1-5H,6H2,(H,16,22)(H,17,21)
InChIKeyQUQFRWOWXFHTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide (CAS 2034597-32-3) – Core Scaffold Characteristics and Procurement Baseline


2,3-Dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a synthetic, heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. Its structure features a 2,3-dichlorophenylbenzamide moiety linked via a methylene bridge to an 8-hydroxy-triazolopyrazine core. This scaffold is recognized for its potential in kinase inhibition and anti-infective research, though direct characterization data for this specific derivative remain extremely limited in the public domain. The core triazolopyrazine system has been independently investigated as a pharmacophore for targets such as PfATP4 in antimalarial programs [1] and hematopoietic progenitor kinase 1 (HPK1) in immuno-oncology [2], and is also cited in patents concerning substituted triazolo-pyrazine compounds for proliferative disorders [3]. Procurement of this exact compound typically occurs via custom synthesis or specialty chemical suppliers, and its differentiation from close analogs must be inferred from class-level structure–activity relationships (SAR) rather than direct head-to-head experimental data.

Why Generic Substitution of 2,3-Dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide Poses a Significant Risk for Scientific Continuity


Substituting this compound with another triazolopyrazine or benzamide derivative is not straightforward because small structural perturbations on this scaffold are known to produce profound shifts in target potency and selectivity. In the antimalarial triazolopyrazine series, exchanging the 3-aryl substituent or altering the amine at the 5-position changes IC50 against Plasmodium falciparum 3D7 by over two orders of magnitude, with values ranging from >20 µM down to 0.016 µM [1]. Similarly, in HPK1 inhibitor programs, subtle modifications to the heterocyclic core (e.g., triazolopyrazine vs. triazolopyrimidinone) dictate whether an inhibitor is ATP-competitive or allosteric, fundamentally altering its biological profile [2]. The target compound's unique combination of a 2,3-dichlorobenzamide and an 8-hydroxy-triazolopyrazine is not replicated in any publicly characterized analog; therefore, assuming equivalent performance based solely on core similarity is unjustified without direct, quantitative evidence for this precise molecule.

Quantitative Differentiation Evidence for 2,3-Dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide Against Closest Analogs


Antimalarial Potency vs. Comparator Triazolopyrazines in P. falciparum 3D7 Assays

No direct experimental data are publicly available for the target compound. However, class-level structure–activity relationship (SAR) data provide a predictive framework. For the closely related OSM-Series-4 triazolopyrazine analogs, antimalarial IC50 values span 0.016 µM to >20 µM against P. falciparum 3D7, depending on the substitution pattern [1]. A compound bearing a 4-chlorophenyl group at the 3-position and a tertiary alkylamine at the 5-position (compound 10) exhibited an IC50 of 9.90 µM with no cytotoxicity at 80 µM against HEK293 cells [2]. The target compound replaces the 3-aryl group with a methylene-linked 2,3-dichlorobenzamide and introduces an 8-hydroxy substituent, modifications that have not been profiled but are anticipated to significantly alter both potency and selectivity based on the steep SAR observed in this series.

Antimalarial PfATP4 Phenotypic Screening

Kinase Inhibition Profile vs. HPK1-Selective Triazolopyrimidinone Inhibitors

The target compound's triazolopyrazine core distinguishes it from HPK1 inhibitors based on a triazolopyrimidinone scaffold. A representative allosteric HPK1 inhibitor (compound 1) binds to unphosphorylated HPK1 with a Kd of 0.009 µM and is >24-fold selective over the phosphorylated, active enzyme, and is non-competitive with ATP [1]. This contrasts with ATP-competitive HPK1 inhibitors such as HPK1-IN-8 (IC50 = 2.6 nM against recombinant HPK1) . The target compound, with its 2,3-dichlorobenzamide substituent, is structurally distinct from both series, and while its HPK1 activity is uncharacterized, the core scaffold has been patented for kinase inhibition [2]. Any substitution of the target compound for a known HPK1 inhibitor would risk introducing an uncharacterized mechanism of action (allosteric vs. orthosteric) and altered kinase selectivity.

Immuno-oncology HPK1 MAP4K1 Kinase Selectivity

Predicted Physicochemical Properties vs. Common Triazolopyrazine Analogs

The 2,3-dichloro substitution on the benzamide ring is expected to increase lipophilicity (cLogP) and molecular weight relative to mono-halo or unsubstituted benzamide analogs. Comparative computational analysis indicates that a 2-fluoro analog (CAS 2034324-57-5; MW = 303.29, cLogP ≈ 1.2) and a 4-cyano analog (CAS 2034280-89-0; MW = 294.27, cLogP ≈ 0.8) are significantly smaller and more polar. The target compound (MW = 338.15, cLogP ≈ 2.5 predicted via ChemAxon) [1] is calculated to have a higher LogD7.4, which may influence membrane permeability, plasma protein binding, and metabolic stability. These differences, while computational, are substantial enough that in vitro ADME or cellular potency data generated with a lighter analog cannot be reliably substituted for the target compound's actual performance.

Drug-likeness Physicochemical Profile Lead Optimization

Potential Metabolic Soft Spot Differentiation: Dichloro vs. Monohalo or Cyano Substituents

The 2,3-dichlorophenyl motif introduces two metabolically stable C–Cl bonds that are resistant to oxidative metabolism compared to C–H bonds, potentially reducing CYP-mediated clearance relative to unsubstituted or mono-halogenated phenyl analogs. In contrast, the cyano group in the 4-cyano analog can undergo hydrolysis to a carboxamide or acid, and the unsubstituted benzamide is susceptible to aromatic hydroxylation [1]. While no direct microsomal stability data exist for any analog in this series, the established structure–metabolism relationships of halobenzamides support the inference that the 2,3-dichloro configuration may confer a longer metabolic half-life than mono-chloro or non-chlorinated comparators [2]. This property is critical for in vivo pharmacological studies where compound exposure duration must match the target engagement profile.

Metabolic Stability CYP Inhibition Structure–Metabolism Relationship

Recommended Application Scenarios for 2,3-Dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide Based on Available Evidence


Custom SAR Exploration of the Triazolopyrazine Benzamide Sub-series for Antimalarial Lead Optimization

This compound's 2,3-dichlorobenzamide side chain represents an unexplored vector in the OSM-Series-4 antimalarial scaffold. Given that the series exhibits a >1,250-fold potency range against P. falciparum 3D7 [1], this derivative can serve as a probe to interrogate whether the addition of a lipophilic, dihalogenated benzamide enhances PfATP4 inhibition or introduces cytotoxicity. It is best suited for head-to-head phenotypic screening against established OSM leads (e.g., the 0.016 µM compound) to establish a quantitative SAR data point for this substitution pattern.

Kinase Selectivity Profiling in Immuno-Oncology Tool Compound Development

The triazolopyrazine core is a known kinase hinge-binding motif, and several potent HPK1 inhibitors utilize related scaffolds [2]. This compound can be deployed in a broad kinase panel (e.g., DiscoverX KINOMEscan) to determine whether the 2,3-dichlorobenzamide group imparts selectivity for HPK1, MAP4K family members, or other kinases. The resulting selectivity fingerprint would differentiate it from ATP-competitive agents like HPK1-IN-8 (IC50 = 2.6 nM) and allosteric inhibitors, guiding its utility as a chemical probe.

Physicochemical Benchmarking for CNS Penetrance or Metabolic Stability Optimization

With a predicted cLogP of ~2.5 and molecular weight of 338 Da [3], this compound occupies a favorable physicochemical space for oral bioavailability and potential CNS penetration. Researchers can use it as a comparator against more polar analogs (e.g., 4-cyano analog, cLogP ~0.8) in PAMPA-BBB assays or microsomal stability studies to quantify the impact of the dichloro substitution on permeability and intrinsic clearance, generating the direct comparative data currently absent from the literature.

Synthetic Intermediate for Targeted Covalent Inhibitor Design

The 8-hydroxy group on the triazolopyrazine provides a synthetic handle for further derivatization, such as conversion to a reactive warhead (e.g., acrylamide) for covalent kinase targeting. The 2,3-dichlorobenzamide moiety serves as a lipophilic anchor that may enhance target residence time. This compound can thus be procured as a key intermediate for building a focused library of covalent inhibitors, where the absence of the dichloro substitution in comparator molecules would fundamentally alter the chemical trajectory of the project.

Quote Request

Request a Quote for 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.